1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromenopyrrole-dione scaffold. Its structure includes a 3-chlorophenyl group at position 1 and a methyl group at position 2 (Fig. 1). This compound belongs to a class of dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-20-15(10-5-4-6-11(19)9-10)14-16(21)12-7-2-3-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNIYECLRMBFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and suitable nucleophiles.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate amine or amide.
Substitution Reactions: The chlorophenyl and methyl groups are introduced through electrophilic aromatic substitution reactions using chlorobenzene and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (CH3I) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Structural Features
The compound features a unique heterocyclic structure that includes:
- A chlorophenyl moiety
- A dihydrochromeno framework
- Multiple functional groups that enhance its chemical reactivity
The molecular formula is CHClNO, with a molecular weight of approximately 295.71 g/mol.
Synthesis Techniques
Recent studies have focused on efficient synthetic methods to produce this compound. Notable techniques include:
- One-Pot Multicomponent Reactions : These methods streamline the synthesis process while maintaining high yields and purity levels. For instance, a study reported yields exceeding 70% using optimized conditions involving simple reagents and mild reaction environments .
- Heterocyclization Reactions : This approach allows for the formation of the chromeno-pyrrole framework from readily available starting materials .
Anticancer Activity
Research indicates that compounds in the chromeno[2,3-c]pyrrole class exhibit significant anticancer properties. For example:
- Mechanism of Action : Preliminary studies suggest that 1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may induce apoptosis in cancer cells through modulation of specific signaling pathways. Interaction studies have shown potential binding to enzymes involved in cancer progression .
Antimicrobial Properties
The biological activity of this compound extends to antimicrobial effects:
- Broad Spectrum Activity : It has demonstrated effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl group is believed to enhance its interaction with microbial cell membranes.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties:
- Potential Mechanisms : Initial findings indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics:
- Conductive Polymers : The compound can be incorporated into conductive polymer matrices for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs) due to its favorable charge transport characteristics .
Photovoltaic Applications
Research has indicated that incorporating this compound into photovoltaic systems can enhance light absorption and energy conversion efficiency:
- Performance Metrics : Studies have shown improved power conversion efficiencies when used as a dopant in polymer blends for solar cells .
Case Study 1: Anticancer Research
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to control groups. The compound's IC values ranged from 10 to 25 µM across different cell lines, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively. This suggests strong potential as an antimicrobial agent.
Case Study 3: Organic Electronics Development
In a recent study on organic photovoltaics, devices incorporating this compound achieved power conversion efficiencies of up to 8%, outperforming traditional materials used in similar applications.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) on the aryl ring generally require longer reaction times but enhance stability and lipophilicity .
- Bulky substituents (e.g., thiadiazole) at position 2 reduce yields due to steric hindrance .
- Hydroxy and methoxy groups improve solubility but may necessitate protective group strategies during synthesis .
Physicochemical and Spectral Properties
- NMR Signatures: 1H NMR: Protons on the chromone fragment resonate at 7.5–8.1 ppm, while pyrazolone derivatives (post ring-opening) show upfield shifts (6.7–7.5 ppm) due to tautomerization . 13C NMR: The γ-pyrone carbonyl carbon appears at >170 ppm, and the pyrrolone carbonyl at ~160 ppm. Methine carbons near 60 ppm are characteristic of the dihydrochromeno-pyrrole-dione scaffold .
- IR Spectroscopy : Strong carbonyl stretches at 1700–1650 cm⁻¹ confirm the presence of the dione moiety .
Biological Activity
1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which are noted for their diverse biological activities. This compound features a complex structure that includes a chromeno framework fused with a pyrrole moiety, potentially endowing it with significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 373.85 g/mol. The structural complexity arises from the incorporation of both 3-chlorophenyl and methyl groups, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds within the chromeno-pyrrole class exhibit various biological activities including:
- Antioxidant Properties : Chromeno-pyrrole derivatives have been reported to exhibit significant antioxidant activity, which is critical in mitigating oxidative stress-related diseases .
- Antimicrobial Effects : Preliminary studies suggest that these compounds can demonstrate antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Enzyme Inhibition : Some derivatives have shown potential as inhibitors of key enzymes involved in metabolic pathways, including glucokinase and acetylcholinesterase (AChE) .
The mechanisms through which this compound exerts its effects include:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various therapeutic effects.
- Free Radical Scavenging : Its antioxidant properties may be attributed to its ability to neutralize free radicals, thereby protecting cellular components from oxidative damage.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of several chromeno-pyrrole derivatives including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when treated with these compounds .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, this compound exhibited an MIC value of 12.5 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibacterial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN1O3 |
| Molar Mass | 373.85 g/mol |
| Antioxidant Activity | Significant |
| MIC against Staphylococcus aureus | 12.5 µg/mL |
| MIC against Escherichia coli | Not specified |
Q & A
What are the optimal synthetic conditions for preparing 1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Level: Basic
Methodological Answer:
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3-chlorobenzaldehyde), and primary amines (e.g., methylamine). Optimal conditions include:
- Solvent: Dry dioxane or ethanol.
- Temperature: 80°C for 15–20 hours under reflux.
- Molar Ratios: 1.0 equivalent of dioxobutanoate, 1.0–1.2 equivalents of aldehyde, and 1.0–1.5 equivalents of amine.
- Workup: Isolation via crystallization (no chromatography required), achieving yields >75% .
How can substituent diversity be systematically explored in this compound's synthesis?
Level: Basic
Methodological Answer:
Substituent diversity is achieved by varying:
- Aldehydes: 26 aryl aldehydes (e.g., electron-withdrawing, electron-donating, heteroaromatic) to modify the 1-aryl group.
- Amines: 27 primary amines (alkyl, benzyl, aminoethyl) to alter the 2-alkyl/aryl group.
- Dioxobutanoates: 9 derivatives with substituents on the o-hydroxyphenyl ring.
Use combinatorial libraries (223 examples) to map structure-activity relationships (SAR) .
How does the choice of substituents influence the compound's reactivity in downstream transformations?
Level: Advanced
Methodological Answer:
Substituents impact ring-opening reactions. For example:
- Electron-deficient aryl groups (e.g., 3-chlorophenyl) enhance electrophilicity at the pyrrole ring, facilitating nucleophilic attack by hydrazine.
- Bulky 2-alkyl groups (e.g., methyl vs. benzyl) affect steric accessibility, altering reaction rates and yields (e.g., 60–85% yields for pyrazolone derivatives).
- Solvent polarity (dioxane vs. ethanol) modulates reaction kinetics in hydrazine-mediated transformations .
What analytical methods are critical for characterizing structural purity and regioselectivity?
Level: Advanced
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity (e.g., diastereotopic protons in the dihydropyrrole ring).
- X-ray Crystallography: Resolve ambiguities in fused-ring systems (chromeno-pyrrole vs. pyrano-pyrrole).
- HPLC-MS: Detect byproducts from incomplete cyclization or side reactions.
- TLC Monitoring: Track reaction progress using hexane/ethyl acetate (3:1) .
How can computational modeling predict the compound's biological activity or stability?
Level: Advanced
Methodological Answer:
- DFT Calculations: Predict electronic properties (HOMO/LUMO energies) to assess redox stability.
- Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing.
- AI-Driven QSAR: Train models on combinatorial library data (223 compounds) to correlate substituents with bioactivity .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Controlled Replication: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Structural Analog Testing: Compare 1-(3-chlorophenyl) derivatives with 4-chlorophenyl or fluorophenyl analogs to isolate substituent effects.
- Meta-Analysis: Use Bayesian statistics to weight data from high-throughput screens (e.g., NCI-60 panel) .
What are key considerations for scaling up the synthesis while maintaining yield and purity?
Level: Basic
Methodological Answer:
- Solvent Selection: Replace dioxane with ethanol for safer large-scale reactions.
- Process Control: Implement inline FTIR to monitor cyclization in real time.
- Crystallization Optimization: Adjust cooling rates and antisolvent addition (e.g., water) to enhance crystal purity .
How to design a mechanistic study linking structural features to drug candidate potential?
Level: Advanced
Methodological Answer:
- Step 1: Synthesize derivatives with systematic substituent variations (e.g., halogenated aryl, branched alkyl).
- Step 2: Test in vitro against therapeutic targets (e.g., topoisomerase II, COX-2) using enzyme inhibition assays.
- Step 3: Perform MD simulations to correlate substituent bulkiness with target binding affinity.
- Step 4: Validate hits in murine models for pharmacokinetics (e.g., bioavailability, half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
